1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane
CAS No.: 64169-45-5
Cat. No.: VC21354936
Molecular Formula: C19H21ClFNO
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 64169-45-5 |
---|---|
Molecular Formula | C19H21ClFNO |
Molecular Weight | 333.8 g/mol |
IUPAC Name | 3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C19H21ClFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3 |
Standard InChI Key | COAPWBUTTSOWLG-UHFFFAOYSA-N |
SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F |
Canonical SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F |
Chemical Identity and Nomenclature
1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane is an organic compound with specific structural characteristics that influence its chemical behavior and applications. The compound is registered in chemical databases with unique identifiers that facilitate its tracking and characterization in scientific literature and regulatory documentation.
Primary Identification Parameters
The compound is primarily identified through several standardized chemical identifiers. Its Chemical Abstracts Service (CAS) registry number is 64169-45-5, which serves as a unique identifier in chemical databases and literature . In the PubChem database, it is assigned the CID 10088219, providing another standardized reference point for researchers . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine, which systematically describes its chemical structure according to established nomenclature rules .
Alternative Nomenclature
Structural Characteristics and Properties
The molecular architecture of 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane determines its physical and chemical behaviors, which are relevant to its detection and significance in pharmaceutical contexts.
Molecular Structure
1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane has a complex molecular structure containing multiple functional groups. The backbone of the molecule consists of a phthalan (isobenzofuran) ring system with a chlorine substituent at the 5-position. At the 1-position of the phthalan ring, there are two key substituents: a 4-fluorophenyl group and a 3-dimethylaminopropyl chain . The molecular formula is C₁₉H₂₁ClFNO, indicating the presence of 19 carbon atoms, 21 hydrogen atoms, and one atom each of chlorine, fluorine, nitrogen, and oxygen .
This structure features an undefined atom stereocenter, which means the compound can potentially exist in different stereoisomeric forms . The three-dimensional arrangement of these groups around the stereocenter can significantly influence the compound's biological activity and physical properties.
Physical and Chemical Properties
The compound possesses several distinctive physical and chemical properties that influence its behavior in chemical analyses and pharmaceutical processing. It has a molecular weight of 333.8 g/mol, which places it in the mid-range molecular weight category for drug-like molecules .
The compound's calculated XLogP3 value of 4.1 indicates moderate lipophilicity, suggesting it would have a greater affinity for lipid-rich environments than aqueous solutions . This property has implications for its distribution in biological systems and its behavior during pharmaceutical processing and analysis.
The topological polar surface area (TPSA) of the molecule is 12.5 Ų, which is relatively low and suggests limited hydrogen bonding capacity . This property, along with the presence of 5 rotatable bonds, influences the compound's conformational flexibility and potential interactions with biological targets.
Chemical Descriptors and Representation
For computational and database purposes, the compound can be represented using standardized chemical notations. The InChI (International Chemical Identifier) for the compound is InChI=1S/C19H21ClFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3 . This string uniquely identifies the chemical structure and can be used to verify chemical identity across different databases and publications.
The InChIKey, a condensed version of the InChI designed for easier web searching and database indexing, is COAPWBUTTSOWLG-UHFFFAOYSA-N . The SMILES notation, another linear notation for describing chemical structures, is CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F .
Property Data and Specifications
The compound's properties can be systematically organized to facilitate comparison with related structures and to guide analytical method development for its detection and quantification.
Comprehensive Property Data Table
The following table presents a comprehensive compilation of the compound's key physical, chemical, and structural properties:
Structural Features of Note
The compound contains several structural features that are significant for its chemical behavior and analytical detection. The presence of a fluorine atom on the phenyl ring introduces specific electronic effects and can serve as a distinctive marker in spectroscopic analyses . The chlorine substituent on the phthalan ring system similarly contributes to the compound's spectroscopic signature and influences its chemical reactivity .
Relationship to Pharmaceutical Compounds
1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane has significant relevance in the pharmaceutical industry, particularly in relation to the antidepressant citalopram and its S-enantiomer, escitalopram.
Structural Relationship to Citalopram
The structural similarity between 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane and citalopram is evident when comparing their molecular frameworks. Both compounds share the 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl) substitution pattern . The key difference lies in the nature of the heterocyclic system: while citalopram contains a cyanated dihydroisobenzofuran system, the compound under discussion features a chlorinated phthalan structure .
Analytical Detection and Quantification
The detection and quantification of 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane in pharmaceutical preparations is essential for quality control purposes. Various analytical methods have been developed for this purpose, with liquid chromatography being particularly important.
Liquid Chromatographic Methods
Liquid chromatography (LC) methods have been developed specifically for the detection and quantification of citalopram and its related impurities, including 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane . One validated stability-indicating LC method utilizes a Symmetry C18 column with a mobile phase consisting of aqueous potassium dihydrogen phosphate, N,N-dimethyl octyl amine, methanol, and acetonitrile .
This method employs a gradient elution program with careful pH control to achieve good resolution between citalopram and its various impurities . The effluent is typically monitored at 224 nm, which provides good sensitivity for detecting the aromatic systems present in these compounds .
Validation Parameters
For reliable quantification of 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane as an impurity, analytical methods must be rigorously validated according to international guidelines. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Studies have demonstrated excellent linearity for this compound over concentration ranges from the LOQ to 0.15% relative to the main compound, with correlation coefficients greater than 0.999 . The relative standard deviation (RSD) for precision has been reported to be less than 3.6% for the area of the impurity peak, indicating good reproducibility of the analytical method .
Significance in Pharmaceutical Quality Control
The presence and concentration of 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane in pharmaceutical preparations of citalopram and escitalopram have important implications for drug quality and safety.
Regulatory Considerations
Pharmaceutical impurities are subject to strict regulatory control, with guidelines from international organizations such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) setting limits for their presence in drug products. The detection and quantification of specific impurities like 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane are essential components of pharmaceutical quality assurance.
The development of stability-indicating analytical methods, such as those described in the literature for citalopram and its impurities, is a regulatory requirement to ensure that drug products maintain their quality throughout their shelf life . These methods must be capable of detecting and quantifying potential degradation products and process-related impurities under various stress conditions.
Stability Studies
Stability studies are conducted to evaluate how drug substances and products change over time under the influence of environmental factors. The development of stability-indicating analytical methods for citalopram includes the monitoring of 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane under various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, thermal degradation, and photolysis .
These studies provide valuable information about the degradation pathways of citalopram and help establish appropriate storage conditions and shelf life for the drug product. The identification and quantification of specific impurities like 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane contribute to our understanding of the drug's stability profile.
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